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(SS)-35-Bistrifluoromethylphenyl-nas bromide
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Overview
Description
(SS)-35-Bistrifluoromethylphenyl-nas bromide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a bistrifluoromethylphenyl group, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SS)-35-Bistrifluoromethylphenyl-nas bromide typically involves the bromination of a precursor compound containing the bistrifluoromethylphenyl group. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent under photochemical conditions . The reaction is carried out in a suitable solvent, such as carbon tetrachloride, and is often facilitated by ultraviolet light to promote the formation of the brominated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous-flow processes to ensure high efficiency and yield. These processes are optimized to maintain consistent reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(SS)-35-Bistrifluoromethylphenyl-nas bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include phenols or amines.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include hydrocarbons or alcohols.
Scientific Research Applications
(SS)-35-Bistrifluoromethylphenyl-nas bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (SS)-35-Bistrifluoromethylphenyl-nas bromide involves its interaction with specific molecular targets. The bistrifluoromethylphenyl group enhances its reactivity, allowing it to participate in various chemical transformations. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions . Additionally, the compound’s structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Allyl Bromide: Similar in its bromine content but differs in the presence of an allyl group instead of a bistrifluoromethylphenyl group.
Benzyl Bromide: Contains a benzyl group instead of a bistrifluoromethylphenyl group, leading to different reactivity and applications.
Ethyl Bromide: A simpler compound with an ethyl group, used in different contexts compared to (SS)-35-Bistrifluoromethylphenyl-nas bromide.
Uniqueness
This compound is unique due to its bistrifluoromethylphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and specificity .
Biological Activity
(SS)-35-Bistrifluoromethylphenyl-nas bromide is a chiral quaternary ammonium salt notable for its unique bistrifluoromethylphenyl structure. While specific biological activities are not extensively documented, its application as a catalyst in organic synthesis suggests potential implications in drug development and the synthesis of biologically active compounds. This article reviews the available literature on the biological activity of this compound, including its catalytic properties, structural comparisons with similar compounds, and potential applications in pharmaceutical chemistry.
Structural Characteristics
The compound's structure features a bistrifluoromethyl group that enhances its reactivity and selectivity in asymmetric synthesis. Its molecular design allows for high enantioselectivity, making it valuable in producing enantiomerically pure compounds crucial for pharmaceutical applications.
Catalytic Activity
This compound is primarily recognized for its role as a phase-transfer catalyst . It exhibits high catalytic efficiency and enantioselectivity, particularly in asymmetric alkylation reactions. The effectiveness of this compound as a catalyst is influenced by various reaction conditions, including substrate choice and solvent effects.
Table 1: Comparison of Catalytic Efficiency
Compound Name | Enantioselectivity | Reaction Type | Reference |
---|---|---|---|
This compound | High | Asymmetric alkylation | |
(R,R)-3,5-Bistrifluoromethylphenyl-NAS Bromide | Moderate | Similar catalytic applications | |
N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine | Low | Photonic applications |
Potential Biological Applications
Although direct biological activity data on this compound is limited, its role in synthesizing biologically active compounds indicates potential therapeutic applications. The ability to produce enantiomerically pure compounds is critical in drug development since the efficacy and safety of drugs often depend on their stereochemistry.
Case Studies
- Asymmetric Synthesis : Research has shown that this compound can effectively catalyze asymmetric reactions leading to high yields of desired enantiomers. This property is particularly useful in synthesizing pharmaceuticals where specific stereochemistry is required.
- Interaction Studies : Studies focusing on interaction mechanisms have indicated that variations in reaction conditions significantly affect the performance of this compound as a catalyst. These findings are essential for optimizing conditions for industrial applications.
Properties
Molecular Formula |
C60H36BrF12N |
---|---|
Molecular Weight |
1078.8 g/mol |
IUPAC Name |
10',16'-bis[3,5-bis(trifluoromethyl)phenyl]-13,13'-spirobi[13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene];bromide |
InChI |
InChI=1S/C60H36F12N.BrH/c61-57(62,63)41-21-39(22-42(27-41)58(64,65)66)49-25-35-11-3-7-15-47(35)55-51(49)31-73(29-37-19-17-33-9-1-5-13-45(33)53(37)54-38(30-73)20-18-34-10-2-6-14-46(34)54)32-52-50(26-36-12-4-8-16-48(36)56(52)55)40-23-43(59(67,68)69)28-44(24-40)60(70,71)72;/h1-28H,29-32H2;1H/q+1;/p-1 |
InChI Key |
GSWZUYLKIPVEBY-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(C[N+]15CC6=C(C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)C9=C(C5)C(=CC1=CC=CC=C19)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C=CC1=CC=CC=C14.[Br-] |
Origin of Product |
United States |
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